molecular formula C16H14BrNO4 B13995056 Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate CAS No. 20745-70-4

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate

Cat. No.: B13995056
CAS No.: 20745-70-4
M. Wt: 364.19 g/mol
InChI Key: NOQWRHXHSJZGOU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a phenylamino group

Preparation Methods

The synthesis of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate typically involves multiple steps. One common method includes the bromination of 2-methyl-5-bromobenzoic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a light source and pure bromine, followed by crystallization, filtration, centrifugation, and drying to obtain the final product .

Chemical Reactions Analysis

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate can be compared with other brominated benzoate esters and phenylamino derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

20745-70-4

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

methyl 2-(2-anilino-2-oxoethoxy)-5-bromobenzoate

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

NOQWRHXHSJZGOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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